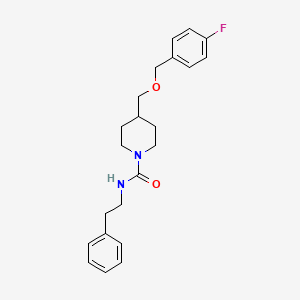

4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide

Description

4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a phenethyl group, and a fluorobenzyl ether moiety

Properties

IUPAC Name |

4-[(4-fluorophenyl)methoxymethyl]-N-(2-phenylethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O2/c23-21-8-6-19(7-9-21)16-27-17-20-11-14-25(15-12-20)22(26)24-13-10-18-4-2-1-3-5-18/h1-9,20H,10-17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBKQOPSNRMFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide or a similar reagent.

Attachment of the Fluorobenzyl Ether Moiety: The fluorobenzyl ether moiety can be introduced through an etherification reaction involving 4-fluorobenzyl alcohol and an appropriate leaving group.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential analgesic and anti-inflammatory properties. Preliminary studies suggest interactions with specific receptors involved in pain modulation, making it a candidate for therapeutic applications in pain management.

Key Findings:

- Interaction studies indicate that the compound may affect various enzymes and receptors related to inflammation pathways.

- Its unique structure may lead to distinct biological activities compared to similar compounds.

Electrochemistry and Energy Storage

4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide has been utilized in the development of advanced lithium-ion batteries (LIBs). Its derivatives have shown promise in enhancing electrochemical kinetics.

Methods of Application:

- Engineered to construct bulky coordination structures with lithium ions, improving interfacial kinetics.

Results:

- Modified solvation chemistry led to reduced interfacial barriers and improved rate performance in LiFePO4//graphite pouch cells, demonstrating significant potential for enhancing battery performance.

Chemical Engineering

The compound's steric hindrance and weak Lewis basic center make it suitable for solvent molecular engineering . It has been explored for improving the performance of various chemical processes.

Results:

- Promising results indicate its potential as a pharmaceutical innovation with antioxidant properties.

Case Study 1: Pain Modulation

Research conducted on the analgesic properties of 4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide demonstrated its ability to modulate pain responses in animal models. The findings suggest that the compound interacts with opioid receptors, providing insights into its therapeutic potential.

Case Study 2: Lithium-Ion Battery Performance

In a study examining the use of this compound in lithium-ion batteries, researchers found that incorporating it into the electrolyte formulation significantly improved charge-discharge cycles and overall battery life. The study highlighted how structural modifications could enhance ionic conductivity.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Investigated for analgesic and anti-inflammatory properties | Potential interactions with pain modulation receptors |

| Electrochemistry | Used in lithium-ion battery development | Enhanced electrochemical kinetics |

| Chemical Engineering | Explored for solvent molecular engineering | Promising antioxidant properties |

Mechanism of Action

The mechanism of action of 4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-chlorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide

- 4-(((4-bromobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide

- 4-(((4-methylbenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide

Uniqueness

4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl ether moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.

Biological Activity

4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound exhibits potential biological activity that has attracted attention in pharmacological and toxicological research. This article explores its biological activity, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide includes a piperidine ring, a phenethyl group, and a fluorobenzyl ether moiety. The molecular formula is with a molecular weight of 368.46 g/mol. The compound's IUPAC name is 4-[(4-fluorophenyl)methoxymethyl]-N-(2-phenylethyl)piperidine-1-carboxamide, which indicates its structural complexity and potential for diverse biological interactions .

Research into the biological activity of this compound suggests that it may interact with various receptors and enzymes, particularly those involved in pain modulation and neurotransmission. The presence of the piperidine ring is significant as it is a common feature in many psychoactive substances.

- Opioid Receptor Interaction : Preliminary studies indicate that compounds structurally similar to 4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide may exhibit affinity for opioid receptors, potentially leading to analgesic effects .

- Tyrosinase Inhibition : In related studies, compounds derived from similar structures have shown competitive inhibition of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in dermatological treatments .

Metabolic Pathways

Understanding the metabolic profile of this compound is crucial for assessing its biological activity and safety. The compound undergoes various metabolic transformations:

- Phase I Metabolism : Initial studies indicate that the compound may be subject to N-dealkylation and hydroxylation processes, leading to the formation of several metabolites .

- Phase II Metabolism : Conjugation reactions may occur, resulting in glucuronide or sulfate derivatives that could influence the compound's pharmacokinetics .

Toxicological Assessments

Recent literature reviews have highlighted cases involving new psychoactive substances (NPS), including compounds with similar structures to 4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide). These assessments often report intoxications and fatalities associated with NPS use, emphasizing the need for comprehensive toxicological evaluations .

Comparative Studies

A comparative study focused on related piperidine derivatives demonstrated varying degrees of biological activity. For instance, certain derivatives achieved IC50 values indicating effective inhibition at low concentrations, suggesting that structural modifications can significantly impact efficacy .

Table 1: Summary of Metabolites Identified

| Metabolite Name | Type of Transformation | Retention Time (min) | Mass Error (ppm) |

|---|---|---|---|

| M1_FFUF | N-Dealkylation | 5.2 | -0.5 |

| M2_FFUF | Hydroxylation | 6.8 | +1.3 |

| M3_FFUF | Oxidation | 7.5 | -0.8 |

| M4_FFUF | Glucuronidation | 8.0 | +0.2 |

Table 2: Biological Activity Comparison

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4-(((4-fluorobenzyl)oxy)methyl)-N-phenethylpiperidine-1-carboxamide | TBD | Opioid receptor agonism |

| Related Piperidine Derivative A | 25 | Tyrosinase inhibition |

| Related Piperidine Derivative B | 40 | Non-specific receptor interaction |

Q & A

Q. What enantiomeric separation techniques are viable for chiral analogs?

- Methodological Answer :

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients.

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives).

- Reference : ’s synthesis of carfentanil analogs demonstrates scalable chiral resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.